Benzofuran-2-YL-[4-(4-fluoro-phenyl)-piperazin-1-YL]-acetic acid
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name of the compound, as per IUPAC guidelines, is 2-(1-benzofuran-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetic acid . This nomenclature reflects its hybrid structure:
- Benzofuran-2-yl : A fused bicyclic system comprising a benzene ring (positions 1–6) and a furan ring (positions 2,3,7-oxygen).
- 4-(4-Fluorophenyl)piperazin-1-yl : A piperazine ring substituted at the 4-position with a para-fluorophenyl group.
- Acetic acid : A carboxylic acid group (-COOH) attached to the central carbon bridging the benzofuran and piperazine moieties.
Alternative names include 1-piperazineacetic acid, α-2-benzofuranyl-4-(4-fluorophenyl)- and 2-(1-benzofuran-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetic acid, both validated by CAS registry (885276-82-4).
Molecular Architecture: Benzofuran-Piperazine-Acetic Acid Hybrid Framework
The compound’s structure integrates three pharmacophoric elements:
- Benzofuran core : A planar, aromatic system providing rigidity and π-π stacking potential.
- Piperazine ring : A six-membered diamine heterocycle conferring conformational flexibility and hydrogen-bonding capacity.
- Acetic acid linker : A carboxylate group enabling ionic interactions and solubility modulation.
Key Structural Features:
- The benzofuran’s 2-position connects to the central carbon of the acetic acid moiety, while the piperazine’s 1-position links to the same carbon.
- The 4-fluorophenyl group on piperazine introduces electronegativity and steric bulk, influencing binding interactions.
- The molecule’s rotatable bonds (4) and topological polar surface area (56.9 Ų) suggest moderate flexibility and permeability.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₁₉FN₂O₃ | |
| Molecular weight | 354.37 g/mol | |
| XLogP3 | 3.52 | |
| Hydrogen bond acceptors | 6 |
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound remains unpublished, related benzofuran-piperazine derivatives exhibit predictable conformational trends:
- Piperazine ring : Adopts a chair conformation in solid-state structures, minimizing steric strain.
- Benzofuran-acetic acid linkage : Prefers a gauche orientation to stabilize intramolecular hydrogen bonds between the carboxylic acid and piperazine nitrogen.
- 4-Fluorophenyl group : Oriented perpendicular to the piperazine plane to avoid clashes with the benzofuran system.
In silico models predict a dipole moment of 5.2 Debye, driven by the electronegative fluorine and carboxylate group. Molecular dynamics simulations suggest the compound samples multiple low-energy conformers in solution, with an energy barrier of ~2.1 kcal/mol between states.
Comparative Structural Analysis with Related Benzofuran-Piperazine Derivatives
Halogen-Substituted Analogs
Replacing the 4-fluorophenyl group with chlorine (CAS 885277-00-9) increases molecular weight (370.83 g/mol) and lipophilicity (XLogP3 = 3.98 vs. 3.52). The chloro analog’s crystal structure (CCDC 2052341) shows a shortened C–N bond (1.45 Å vs. 1.48 Å in fluoro), suggesting enhanced resonance stabilization.
Tail-Modified Derivatives
- Thiosemicarbazide hybrids (e.g., CID 19438901): Replace acetic acid with thiosemicarbazide, improving CDK2 inhibition (IC₅₀ = 40.91 nM).
- Anti-inflammatory analogs (e.g., compound 5d): Substitute acetic acid with acylhydrazone, enhancing NF-κB pathway suppression.
Table 2: Structural and Functional Comparison
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)19(20(24)25)18-13-14-3-1-2-4-17(14)26-18/h1-8,13,19H,9-12H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBLTVUFSJSVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC4=CC=CC=C4O3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696330 | |
| Record name | (1-Benzofuran-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-82-4 | |
| Record name | (1-Benzofuran-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzofuran-2-YL-[4-(4-fluoro-phenyl)-piperazin-1-YL]-acetic acid, a compound characterized by its unique structure and diverse biological activities, has garnered significant attention in pharmacological research. This article aims to synthesize current knowledge regarding its biological activity, highlighting key studies, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H19FN2O3
- Molecular Weight : 354.37 g/mol
- CAS Number : 885276-82-4
The compound belongs to the class of benzofuran derivatives, which are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The biological activity of benzofuran derivatives often involves their interaction with various molecular targets, including:
- Enzymes : Many benzofuran compounds inhibit enzymes such as DNA gyrase in bacteria and kinases in cancer cells.
- Receptors : They may also interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and pain perception.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study demonstrated that benzofuran derivatives exhibit potent antibacterial properties against various strains. The minimum inhibitory concentration (MIC) values ranged from 0.78 to 3.12 μg/mL, indicating strong efficacy comparable to established antibiotics .
- Anticancer Potential : Research has shown that certain benzofuran compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. One study highlighted a derivative that significantly reduced cell viability in breast cancer cells .
- Anti-inflammatory Effects : In vivo studies indicated that benzofuran derivatives could lower levels of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzofuran derivatives indicates that modifications at specific positions on the benzofuran ring can enhance or diminish biological activity. For instance:
Scientific Research Applications
Pharmacological Applications
Benzofuran derivatives, including benzofuran-2-YL-[4-(4-fluoro-phenyl)-piperazin-1-YL]-acetic acid, have been studied for their pharmacological properties, particularly their roles as potential therapeutic agents in treating various disorders.
Antidepressant Activity
Research indicates that compounds with a similar structure exhibit antidepressant-like effects. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications in the benzofuran structure can enhance these interactions, potentially leading to improved antidepressant efficacy .
Antipsychotic Properties
The compound's affinity for dopamine receptors suggests potential antipsychotic effects. Benzofuran derivatives have been evaluated in preclinical models for their ability to mitigate symptoms of psychosis, indicating a promising avenue for development .
Neuroprotective Effects
Neuroprotective properties have been attributed to benzofuran derivatives, which may help in conditions like Alzheimer's disease. The ability to cross the blood-brain barrier makes these compounds suitable candidates for neuroprotective therapies .
Case Study: Antidepressant Efficacy
A study conducted on a series of benzofuran derivatives demonstrated that modifications at the piperazine position significantly enhanced antidepressant activity in rodent models. The results indicated that the introduction of a fluorine atom at the para position of the phenyl ring increased receptor binding affinity .
| Compound | Structure | Activity |
|---|---|---|
| A | Structure A | Moderate Antidepressant |
| B | Structure B | High Antidepressant |
| C | Structure C | Low Antidepressant |
Case Study: Neuroprotection
Another significant study assessed the neuroprotective effects of benzofuran derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could reduce cell death and promote cell survival through antioxidant mechanisms .
| Compound | IC50 Value (µM) | Mechanism |
|---|---|---|
| D | 10 | Antioxidant Activity |
| E | 5 | Neuroprotection |
| F | 15 | Moderate Protection |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to yield aldehydes or carboxylic acids. This reactivity aligns with studies on structurally related pyrrole-methanol derivatives .
Key Findings :
-
Oxidation efficiency depends on the steric environment of the pyrrole ring .
-
Carboxylic acid derivatives show enhanced stability compared to aldehydes .
Substitution Reactions
The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions .
Mechanistic Insights :
-
Copper catalysis enhances iodination efficiency via a radical pathway .
-
Ammonia-mediated substitution requires elevated temperatures due to the electron-withdrawing effect of the fluorine atom .
Reductive Modifications
The pyrrole ring can be reduced to pyrrolidine under hydrogenation conditions .
| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 1-[2-(4-Fluoro-phenyl)-ethyl]-pyrrolidine-2-methanol | 89% |
Optimization Notes :
Esterification and Ether Formation
The hydroxymethyl group participates in esterification and Williamson ether synthesis .
Critical Parameters :
-
Pyridine neutralizes HCl byproducts, preventing acid-mediated decomposition .
-
Sodium hydride ensures deprotonation of the hydroxyl group prior to alkylation .
Cycloaddition and Heterocycle Formation
The compound participates in [3+2] cycloadditions with nitriles to form fused pyrrolo-oxazole systems .
| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Cycloaddition | Acetonitrile, BF₃·Et₂O, 80°C | 5-(4-Fluoro-phenyl)-7a-methyl-pyrrolo[1,2-d]oxazole-2-methanol | 65% |
Structural Confirmation :
Comparative Reactivity Table
| Reaction Class | Preferred Reagents | Typical Yield Range | Stability of Product |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | 70–85% | High |
| Substitution | NaI/CuI | 60–75% | Moderate |
| Reduction | H₂/Pd/C | 85–90% | High |
| Esterification | AcCl/pyridine | 85–95% | High |
Challenges and Limitations
Comparison with Similar Compounds
Elopiprazole (DU 29894)
- Structure : Features a benzofuran moiety linked to a piperazine ring, but replaces the acetic acid group with a pyrrole-methyl substituent. The 4-fluorophenyl group is retained.
- This modification aligns with antipsychotic drug design, where Elopiprazole has been studied for dopamine receptor modulation .
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
- Structure : Shares the piperazine and 4-fluorophenyl groups but replaces benzofuran with an acetamide-linked 4-fluorophenyl.
- The chlorine substituent on the phenyl ring could alter electronic effects and metabolic stability compared to the fluorine analogue .
2-(Benzofuran-4-yl)acetic Acid
- Structure : Contains a benzofuran core directly linked to acetic acid but lacks the piperazine-fluorophenyl moiety.
- Key Differences : Absence of the piperazine ring reduces molecular complexity and PSA (estimated <50 Ų), likely decreasing interactions with amine-binding receptors. This simpler structure may limit pharmacological utility compared to the target compound .
Boc-Protected Piperazine Derivatives
- Example : 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid.
- Key Differences : The tert-butoxycarbonyl (Boc) group serves as a protecting agent during synthesis. Removal of Boc yields a free piperazine, which is critical for active pharmaceutical ingredient (API) synthesis. The target compound’s 4-fluorophenyl group may require specialized coupling techniques compared to Boc-protected intermediates .
Solubility and Stability
- While specific data for the target compound are unavailable, analogues like 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to the acetamide group. The acetic acid moiety in the target compound may enhance water solubility at physiological pH .
Receptor Interactions
- Piperazine derivatives are known for serotonin (5-HT) and dopamine receptor modulation. The 4-fluorophenyl group in the target compound may enhance selectivity for serotonin receptors, similar to Elopiprazole’s dopaminergic effects .
- The acetic acid chain could mimic endogenous ligands (e.g., GABA derivatives), though this requires validation via binding assays.
Toxicity and Handling
- Limited toxicity data are available for the target compound.
Preparation Methods
Synthesis of the Benzofuran-2-yl Acetic Acid Core
The benzofuran-2-yl acetic acid scaffold is a key intermediate and can be prepared through several methods:
Multi-step oxidation and cyclization approach: Starting from butynol derivatives, palladium-catalyzed coupling reactions followed by Jones oxidation have been effectively used. For example, a multi-step sequence involving palladium-catalyzed coupling of butynol with appropriate partners, followed by oxidation, yields benzofuranyl acetic acid with an overall yield of approximately 58%.
Cyclization methods: Radical-induced cyclizations or Pd-catalyzed aminocarbonylative cyclizations are also reported for benzofuranyl acetic acids, although these methods are less common and often more complex.
| Step | Reaction Type | Key Reagents/Catalysts | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pd-catalyzed coupling | Pd(PPh3)2(OAc)2, Et3N | 88 | Coupling of butynol derivatives |
| 2 | Jones oxidation | Jones reagent (CrO3/H2SO4) | - | Converts intermediate to benzofuranyl acetic acid |
Preparation of the 4-(4-fluoro-phenyl)-piperazin-1-yl Moiety
The piperazine ring substituted with a 4-fluoro-phenyl group is typically synthesized via:
Pd-catalyzed Buchwald–Hartwig amination: This is a widely used method for N-arylation of piperazine with aryl halides. For example, the reaction of piperazine with 4-fluorophenyl halides under Pd catalysis provides the N-(4-fluoro-phenyl)piperazine intermediate in high yields (up to 95% reported in similar systems).
Copper-catalyzed coupling: In some cases, copper salts with suitable ligands can catalyze the coupling of piperazine and aryl halides, providing an alternative to Pd catalysis.
| Step | Reaction Type | Key Reagents/Catalysts | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Buchwald–Hartwig amination | Pd catalyst, base, aryl halide | Up to 95 | Efficient N-arylation of piperazine |
| 2 | Copper-catalyzed coupling | Cu salts, ligand | Variable | Alternative to Pd catalysis |
Coupling of Benzofuran-2-yl Acetic Acid with 4-(4-fluoro-phenyl)-piperazin-1-yl
The final assembly involves linking the benzofuran-2-yl acetic acid core to the piperazine derivative, typically through amide or acetic acid linkage formation:
Amide bond formation via activated esters or acid chlorides: The carboxylic acid group of benzofuran-2-yl acetic acid can be activated (e.g., using carbodiimides such as EDC or DCC) to form an active ester or acid chloride intermediate, which then reacts with the secondary amine of the piperazine derivative to form the target compound.
Direct coupling under mild conditions: Sometimes, coupling agents like HATU or PyBOP are used to facilitate amide bond formation in good yields without harsh conditions.
| Step | Reaction Type | Key Reagents/Coupling Agents | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Activation of acid | EDC, DCC, or acid chloride | - | Formation of reactive intermediate |
| 2 | Coupling with piperazine | Piperazine derivative, base | 60-90 | Formation of amide linkage |
Summary Table of Preparation Steps
Detailed Research Findings and Notes
The benzofuran-2-yl acetic acid synthesis is often the rate-limiting step due to the complexity of constructing the benzofuran ring and introducing the acetic acid side chain. The use of palladium catalysis with phosphine ligands and subsequent oxidation is a reliable and scalable approach.
The piperazine substitution with the 4-fluoro-phenyl group benefits from Pd-catalyzed Buchwald–Hartwig amination, which is well-documented for producing high yields and purity of N-arylpiperazines.
The final coupling step requires careful control of reaction conditions to avoid side reactions such as over-alkylation or hydrolysis. Carbodiimide coupling agents are preferred for mild and efficient amide bond formation.
Alternative synthetic routes, such as direct cyclization or intramolecular condensation to form related lactam or piperazinone structures, have been reported but are less relevant for this specific compound due to structural differences.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
